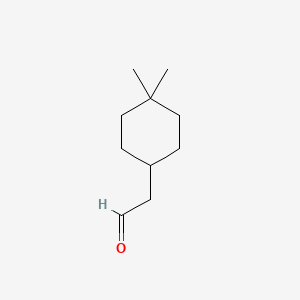

2-(4,4-Dimethylcyclohexyl)acetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4,4-Dimethylcyclohexyl)acetaldehyde is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2-(4,4-Dimethylcyclohexyl)acetaldehyde serves as an important intermediate in the synthesis of various organic compounds. It is particularly utilized in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the modification and creation of other complex molecules, making it valuable in synthetic organic chemistry.

Synthetic Routes

The synthesis of this compound typically involves starting with 4,4-dimethylcyclohexanone. The process includes:

- Reduction : Using reagents like sodium borohydride or lithium aluminum hydride to convert the ketone to 4,4-dimethylcyclohexanol.

- Oxidation : The alcohol is then oxidized to form this compound using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.

Biological Applications

Enzyme-Catalyzed Reactions

In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate for enzymes like aldehyde dehydrogenase, which catalyzes its oxidation to the corresponding carboxylic acid. Understanding these interactions helps elucidate metabolic processes involving cyclic compounds.

Medical Applications

Precursor for Therapeutic Agents

This compound is also significant in medicinal chemistry as a precursor for synthesizing potential therapeutic agents. Its derivatives may exhibit biological activity that can be harnessed for drug development.

Industrial Applications

Fragrance and Flavoring Production

Due to its distinct odor profile, this compound is employed in the fragrance and flavoring industries. It contributes to the formulation of perfumes and food flavorings, enhancing sensory experiences.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound demonstrated that adjusting reaction conditions such as temperature and reagent concentration significantly improved yield and purity. This optimization is crucial for industrial applications where cost-effectiveness and quality are paramount.

Research evaluating the biological activity of derivatives derived from this compound revealed promising results in enzyme inhibition assays. These findings suggest potential therapeutic uses in treating diseases linked to enzyme dysregulation.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Insights |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Vital for pharmaceuticals and agrochemicals |

| Biology | Studies on enzyme-catalyzed reactions | Interaction with aldehyde dehydrogenase |

| Medicine | Precursor for therapeutic agents | Potential drug development |

| Industry | Fragrance and flavoring production | Enhances sensory characteristics |

Propiedades

Fórmula molecular |

C10H18O |

|---|---|

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

2-(4,4-dimethylcyclohexyl)acetaldehyde |

InChI |

InChI=1S/C10H18O/c1-10(2)6-3-9(4-7-10)5-8-11/h8-9H,3-7H2,1-2H3 |

Clave InChI |

YEACCBWVDDIELV-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCC(CC1)CC=O)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.